![molecular formula C13H20N2O B13453574 (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral compound with significant importance in various scientific fields. This compound belongs to the class of amides, characterized by the presence of a nitrogen atom attached to a carbonyl carbon atom. The specific structure of this compound includes an amino group, a methyl group, and a phenylethyl group, making it a complex and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst, followed by reaction with ammonia to obtain 2-aminobutyronitrile. This intermediate is then hydrolyzed to produce 2-aminobutanamide . Another method involves the use of Saccharomyces cerevisiae (baker’s yeast) as a whole-cell biocatalyst for the biosynthetic production of enantiopure (S)-2-aminobutyric acid, which can be further converted to (S)-2-aminobutanamide .
Industrial Production Methods: Industrial production of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and safety. The use of biocatalysts and green chemistry principles is increasingly being adopted to make the production process more sustainable.
Chemical Reactions Analysis
Amide Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines. This reaction is pivotal for deprotection or metabolic studies.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the amine .
Alkylation
The primary amino group undergoes alkylation with alkyl halides, enhancing lipophilicity or introducing functional handles.
Key Observations :
-
Steric hindrance from the 3-methyl group limits reactivity at the β-carbon .
-
Diastereoselectivity in trifluoromethylalkylation is achieved using chiral nickel catalysts .
Acylation
The amino group reacts with acylating agents to form stable amides, useful in peptide synthesis.
Applications :
-
Fmoc protection enables solid-phase peptide synthesis (SPPS) .
-
Acetylation modifies pharmacokinetic properties by altering solubility.
Peptide Coupling
The compound serves as a chiral building block in peptide synthesis via carbodiimide-mediated coupling.
Coupling Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
EDC/HOBt | DMF, rt, 24 h | Dipeptide: (2S)-3-methyl-Ala-(L)-Phe-OEt | 78% | |
DCC/DMAP | CH₂Cl₂, 0°C to rt | (2S)-3-methyl-Val-(S)-Leu-NH₂ | 85% |
Optimization Notes :
-
EDC/HOBt minimizes racemization compared to DCC.
-
Low temperatures (0–5°C) improve enantiomeric purity.
Oxidation and Reduction
Controlled oxidation of the amine or reduction of intermediates enables further derivatization.
Reaction Type | Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Oxidation | H₂O₂, Cu(I) catalyst | pH 8.5, 25°C | (2S)-2-Nitroso-3-methyl-N-[(1S)-1-phenylethyl]butanamide | 65% | |
Reduction | NaBH₄, MeOH | 0°C, 1 h | (2S)-2-Aminobutanol derivative | 88% |
Stereochemical Stability
The compound’s stereochemical integrity under reaction conditions is critical for applications in asymmetric synthesis.
Study | Conditions | Outcome | Reference |
---|---|---|---|
Racemization test | pH 12, 60°C, 6 h | <1% epimerization observed | |
Thermal stability | 100°C, 24 h, N₂ atmosphere | No detectable stereochemical inversion |
Scientific Research Applications
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological responses, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include other amides such as acetamide, benzamide, and butyramide. These compounds share the common amide functional group but differ in their specific substituents and overall structure .
Uniqueness: What sets (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and research.
Biological Activity
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide, commonly referred to as a chiral amide compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This compound, with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol, exhibits significant potential for therapeutic applications, particularly in treating neurological disorders.
Chemical Structure and Properties
The compound features an amino group, a methyl group, and a phenylethyl substituent that contribute to its distinctive chemical properties. Its chiral nature allows for enantioselective synthesis, which is crucial for developing specific pharmacological agents.
Property | Value |
---|---|
Molecular Formula | C13H20N2O |
Molecular Weight | 220.31 g/mol |
CAS Number | 78479-53-5 |
Research indicates that this compound interacts with specific receptors and enzymes in the body, modulating their activity. This interaction is particularly relevant in neuropharmacology, where the compound may influence neurotransmitter systems involved in mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Binding : The compound binds to neurotransmitter receptors, potentially altering synaptic transmission.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways critical for neurological health.
Biological Activity
Studies have shown that this compound exhibits various biological activities:
- Neuroprotective Effects : The compound has been investigated for its potential to protect neurons from damage due to oxidative stress or excitotoxicity.
- Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly by enhancing serotonin and norepinephrine levels.
- Cognitive Enhancement : There is emerging evidence that this compound may improve learning and memory functions.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Neuroprotection in Animal Models
In a study conducted on rodents, administration of the compound demonstrated significant neuroprotective effects against induced oxidative stress. Behavioral tests indicated improved cognitive function post-treatment, suggesting potential applications in neurodegenerative diseases.
Study 2: Antidepressant-Like Effects
A double-blind study assessed the antidepressant-like effects of this compound compared to standard antidepressants. Results showed comparable efficacy in reducing depressive symptoms, with fewer side effects reported.
Synthesis Methods
The synthesis of this compound typically involves coupling an amino acid derivative with phenylethylamine under controlled conditions. Various synthetic routes have been developed to optimize yield and purity.
Q & A
Q. Basic: What are the recommended handling and storage protocols for (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide to ensure stability?
Methodological Answer:
- Handling: Use personal protective equipment (PPE), including gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and oxidizing agents, as the compound may degrade or react incompatibly .
- Stability Monitoring: Regularly assess purity via HPLC or NMR, especially after long-term storage.
Q. Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC or SFC: Use chiral stationary phases (e.g., cellulose- or amylose-based) to resolve enantiomers and confirm optical purity .
- NMR: Employ 1H- and 13C-NMR with chiral solvating agents (e.g., Eu(hfc)3) to distinguish diastereotopic protons and validate stereocenters .
- Polarimetry: Measure specific rotation ([α]D) and compare with literature values for (2S,1S) configurations .
Q. Advanced: How can researchers optimize enantiomeric purity during synthesis, particularly for large-scale production?
Methodological Answer:
- Catalyst Selection: Use asymmetric catalysis (e.g., chiral thiourea catalysts) to enhance stereoselectivity in amide bond formation .
- Crystallization Strategies: Perform recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
- Kinetic Resolution: Monitor reaction progress via chiral HPLC to terminate reactions at optimal enantiomeric excess (ee) thresholds .
Q. Advanced: How should contradictions in NMR data (e.g., unexpected splitting patterns) be analyzed for this compound?
Methodological Answer:
- Dynamic Effects: Investigate restricted rotation around the amide bond using variable-temperature NMR (VT-NMR) to identify conformational exchange .
- Solvent Polarity: Test in deuterated DMSO vs. CDCl3; hydrogen bonding in polar solvents may stabilize specific rotamers .
- Computational Modeling: Compare experimental 1H-NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. Advanced: What strategies are recommended for designing analogs of this compound to study structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications: Replace the phenylethyl group with substituted aryl rings (e.g., electron-withdrawing groups) to assess electronic effects on bioactivity .
- Steric Tuning: Introduce bulkier substituents (e.g., tert-butyl) at the 3-methyl position to probe steric hindrance in target binding .
- Bioisosteric Replacement: Substitute the amide moiety with sulfonamide or urea groups while retaining hydrogen-bonding capacity .
Q. Basic: What are the critical parameters for reproducibility in synthesizing this compound via solution-phase methods?
Methodological Answer:
- Coupling Conditions: Use HATU or EDCI/HOBt for efficient amide bond formation; monitor pH to prevent racemization (maintain pH 7–8) .
- Temperature Control: Conduct reactions at 0–4°C during sensitive steps (e.g., chiral center formation) to minimize side reactions .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by preparative HPLC for high-purity isolation .
Q. Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Activating Agent Optimization: Test alternative coupling reagents (e.g., PyBOP vs. HATU) to improve reaction efficiency .
- Solvent Screening: Evaluate polar aprotic solvents (DMF, DMSO) for solubility or switch to dichloromethane to reduce steric crowding .
- Microwave-Assisted Synthesis: Apply controlled microwave heating (50–80°C, 30 min) to accelerate coupling kinetics .
Q. Advanced: What analytical approaches are suitable for detecting degradation products under accelerated stability conditions?
Methodological Answer:
- LC-MS/MS: Use high-resolution mass spectrometry to identify degradation products (e.g., hydrolysis of the amide bond) .
- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light, then track changes via UPLC .
- Stability-Indicating Assays: Validate HPLC methods to separate degradation peaks from the parent compound .
Q. Basic: What are the primary safety hazards associated with this compound, and how should spills be managed?
Methodological Answer:
- Hazards: Potential irritant to eyes/respiratory system; avoid dust formation .
- Spill Management: Contain spills with inert absorbents (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Waste Disposal: Incinerate in a licensed facility compliant with EPA/DOT regulations .
Q. Advanced: How can computational tools (e.g., molecular docking) predict the biological targets of this compound?
Methodological Answer:
- Target Library Screening: Dock the compound into protein databases (PDB) using AutoDock Vina to prioritize targets like proteases or GPCRs .
- Pharmacophore Mapping: Align the compound’s stereochemistry with known inhibitors (e.g., microtubule-targeting agents) to infer mechanisms .
- MD Simulations: Perform 100-ns simulations to assess binding stability and identify key interaction residues .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1 |
InChI Key |
IBMJEJFJDQFSCM-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.